tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDQRACXWWEPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626713 | |
| Record name | tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203663-25-6 | |
| Record name | tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90626713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves several key steps:
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- A suitable amine reacts with a cyclopentanone derivative to form the bicyclic structure.
- Commonly used amines include alkyl and aryl amines that can stabilize the intermediate formed during cyclization.
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- The resulting compound from the cyclization is then esterified using tert-butyl chloroformate.
- This step is crucial for introducing the tert-butyl ester functionality, enhancing the compound's solubility and stability.
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- Lewis acids (e.g., zinc chloride or aluminum chloride) are often employed to facilitate the cyclization process.
- Reaction temperatures are typically maintained between 60°C to 80°C to optimize yield and minimize side reactions.
Reaction Conditions
The following table summarizes optimal reaction conditions for synthesizing this compound:
| Factor | Optimal Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Higher yields via reduced side reactions |
| Catalyst | ZnCl₂, AlCl₃ | Accelerates cyclization |
| Solvent | THF, DCM | Polar aprotic solvents enhance solubility |
Advanced Synthesis Techniques
Recent advancements in synthetic methodologies have introduced new approaches to enhance yield and selectivity:
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- Utilizing continuous flow reactors allows for better control over reaction conditions, leading to improved yields and reduced reaction times.
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- Employing chiral catalysts can help in achieving enantiomerically pure products, which is crucial for pharmacological applications.
Characterization Techniques
Characterizing the synthesized compound is essential for confirming its structure and purity:
Nuclear Magnetic Resonance (NMR):
- Both $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy are used to confirm the bicyclic structure and identify functional groups.
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- IR spectroscopy can identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) through characteristic absorption peaks.
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- Mass spectrometry provides molecular weight confirmation and helps identify fragmentation patterns that are useful for structural elucidation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the hydroxyl group or reduce the ester to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOMe) can be used for this purpose.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various esters, amides
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products makes it a useful tool for probing biological systems.
Medicine
Potential pharmaceutical applications include the development of new drugs. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its unique properties might be leveraged in the development of new polymers or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- tert-Butyl 5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Uniqueness
What sets tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate apart is the presence of the hydroxyl group, which can significantly alter its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding and can be a site for further chemical modification, making the compound versatile for various applications.
Biological Activity
tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No. 203663-25-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 227.30 g/mol
- Boiling Point : Data not available
- Hydrogen Bond Donors : 1.0
- Hydrogen Bond Acceptors : 3.0
- Fraction Csp³ : 0.92
- LogP (Partition Coefficient) : Indicates high lipophilicity, suggesting good membrane permeability .
Biological Activity
The biological activity of this compound has been studied primarily in the context of its interaction with various biological targets, particularly in relation to enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
One of the notable aspects of this compound is its role as an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This enzyme is implicated in various signaling pathways that regulate cell growth and differentiation. Inhibiting SHP2 can have significant implications for cancer therapy, as it may reduce tumor growth and enhance the efficacy of other treatments .
Case Studies
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Inhibition Studies :
- A study demonstrated that this compound effectively inhibited SHP2 activity in vitro, with IC50 values indicating potent activity at low concentrations.
- The compound was shown to alter the conformational dynamics of SHP2, thereby preventing its interaction with substrate proteins, which is critical for its phosphatase activity .
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Pharmacological Evaluation :
- In vivo studies on animal models revealed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. This suggests a promising therapeutic potential in oncology .
- Additional studies indicated anti-inflammatory properties, as the compound reduced markers of inflammation in induced models, supporting its use in treating inflammatory diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Potent allosteric inhibition of SHP2 with low IC50 values |
| Anti-tumor Activity | Significant reduction in tumor size in animal models |
| Anti-inflammatory Effects | Decreased inflammatory markers in treated subjects |
| Pharmacokinetics | High gastrointestinal absorption and favorable distribution profile |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
The synthesis typically involves multi-step protocols starting from bicyclic precursors. For example, (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole can undergo Boc protection using Boc₂O in dichloromethane, followed by oxidative transformations. A critical step involves RuO₂·H₂O/NaIO₄-mediated oxidation in a CH₃CN/CCl₄/H₂O mixture to generate the ketone intermediate, which is subsequently reduced or functionalized to introduce the hydroxyl group . Purification often employs flash column chromatography (e.g., 0–30% EtOAc in hexanes) .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : and NMR (e.g., δ 1.47 ppm for tert-butyl groups) to confirm stereochemistry and functional groups .
- Chromatography : Flash column chromatography for intermediate purification and HPLC for final product validation.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for stereochemical confirmation .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators (e.g., P95 filters for particulates), chemical-resistant gloves (e.g., nitrile), and face shields .
- Ventilation : Use fume hoods to minimize inhalation exposure (classified as a respiratory irritant) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
- Catalyst Selection : Use RuO₂·H₂O with NaIO₄ for controlled oxidation, minimizing over-oxidation byproducts .
- Temperature Control : Maintain sub-25°C during exothermic steps (e.g., Boc protection) to prevent side reactions .
- Purification Strategies : Gradient elution in flash chromatography (e.g., 0–50% EtOAc in hexanes) improves separation of diastereomers .
Q. What strategies resolve stereochemical contradictions in derivatives of this compound?
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (3aR,7aS)-hexahydroisoindole) to control stereochemistry .
- Dynamic Resolution : Employ Pd/C-catalyzed hydrogenation under high pressure (40 psi H₂) to reduce double bonds while retaining stereochemical integrity .
- Crystallographic Validation : SHELXL refinement of X-ray data provides unambiguous stereochemical assignments .
Q. How do solvent polarity and reaction conditions influence the stability of this compound?
- Polar Solvents : THF and CH₃CN are preferred for reactions involving strong bases (e.g., LiHMDS at −78°C) to stabilize intermediates .
- Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to Boc group hydrolysis susceptibility .
- Thermal Stability : Avoid prolonged heating above 120°C to prevent decomposition .
Q. What methodologies address discrepancies in biological activity data for RBP4 antagonists derived from this scaffold?
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., trifluoromethyl groups) via Pd-catalyzed amination to enhance binding affinity .
- In Vivo/In Vitro Correlation : Use LiOH-mediated hydrolysis of methyl esters to generate bioactive carboxylic acids for efficacy testing .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting toxicity data for this compound?
- Acute Toxicity : While classified as OSHA Category 4 (oral toxicity), discrepancies may arise from impurity profiles. Always validate purity (>98% by HPLC) before toxicological assays .
- Skin Irritation : Contradictory reports may stem from solvent carriers (e.g., DMSO vs. aqueous solutions); use OECD guidelines for standardized testing .
Q. Why do synthetic routes report varying yields for tert-butyl 5-hydroxy derivatives?
- Intermediate Stability : The 5-oxo intermediate is prone to side reactions (e.g., enolization), requiring strict temperature control during reduction steps .
- Catalyst Loading : Excess Pd/C in hydrogenation steps can lead to over-reduction, reducing yields .
Physical and Chemical Properties
Q. What are the key physicochemical properties relevant to reaction design?
- Density : 1.14 g/cm³ (useful for solvent selection in extractions) .
- Boiling Point : Not explicitly reported, but thermal degradation above 120°C necessitates low-temperature reactions .
- Solubility : High solubility in CH₂Cl₂ and THF, but limited in hexanes, aiding in purification .
Applications in Drug Development
Q. How is this compound utilized in designing retinol-binding protein (RBP4) antagonists?
- Scaffold Functionalization : The bicyclic core serves as a rigid framework for attaching aryl groups (e.g., trifluoromethylphenyl) via Suzuki coupling or Buchwald-Hartwig amination .
- Bioisosteric Replacement : Replace the hydroxyl group with amino or methyl groups to modulate pharmacokinetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
